2,3,4-Trifluoro-1-iodo-5-nitrobenzene
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Overview
Description
2,3,4-Trifluoro-1-iodo-5-nitrobenzene is an organic compound with the molecular formula C6HF3INO2 and a molecular weight of 302.98 g/mol . This compound is characterized by the presence of three fluorine atoms, one iodine atom, and one nitro group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-1-iodo-5-nitrobenzene typically involves the iodination of 2,3,4-trifluoronitrobenzene. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually performed in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-1-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Reduction Reactions: The major product is 2,3,4-trifluoro-1-amino-5-nitrobenzene.
Oxidation Reactions: Products vary depending on the oxidizing agent used and the reaction conditions.
Scientific Research Applications
2,3,4-Trifluoro-1-iodo-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-1-iodo-5-nitrobenzene involves its interaction with molecular targets through various pathways. The compound can act as an electrophile in substitution reactions, where it forms a covalent bond with nucleophiles. In reduction reactions, the nitro group is reduced to an amino group, which can further participate in biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluoronitrobenzene: Similar structure but lacks the iodine atom.
1,2,3-Trifluoro-4-nitrobenzene: Differently substituted fluorine and nitro groups.
1,3,5-Trifluoro-2-nitrobenzene: Different substitution pattern on the benzene ring
Uniqueness
2,3,4-Trifluoro-1-iodo-5-nitrobenzene is unique due to the presence of both iodine and nitro groups on the same benzene ring, which allows it to participate in a wide range of chemical reactions. The trifluoromethyl groups enhance its reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
2,3,4-trifluoro-1-iodo-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF3INO2/c7-4-2(10)1-3(11(12)13)5(8)6(4)9/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIHMNZPZCXYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF3INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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